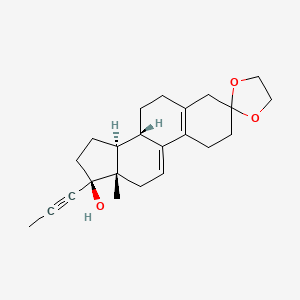

Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)-

Description

The compound “Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)-” (CAS: 54690-62-9) is a steroidal derivative with a molecular formula of C21H30O3 and a molecular weight of 330.46 g/mol . Its structure features:

- A cyclic 1,2-ethanediyl acetal at the 3-keto position, which enhances stability by protecting the ketone group from metabolic degradation.

- A 17-hydroxy-17-(1-propyn-1-yl) substituent, introducing a propargyl group that may influence receptor binding and pharmacokinetics.

Propriétés

Numéro CAS |

84371-69-7 |

|---|---|

Formule moléculaire |

C23H30O3 |

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

(8S,13S,14S,17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |

InChI |

InChI=1S/C23H30O3/c1-3-9-22(24)11-8-20-19-5-4-16-15-23(25-13-14-26-23)12-7-17(16)18(19)6-10-21(20,22)2/h6,19-20,24H,4-5,7-8,10-15H2,1-2H3/t19-,20+,21+,22+/m1/s1 |

Clé InChI |

IABDMPHKMZWPIN-MLNNCEHLSA-N |

SMILES isomérique |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)O |

SMILES canonique |

CC#CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Alkynylation and Oxidation

The introduction of the 1-propynyl group at position 17 involves reacting steroidal ketones with propargyl aldehyde diethyl acetal in the presence of lithium-ammonia complexes. For instance, 3-ethoxy-3,5-androstadien-17-one reacts with propargyl aldehyde diethyl acetal under nitrogen atmosphere, followed by ammonia evaporation and pyridine addition to yield 17β-hydroxy-17-(3,3-diethoxy-1-propynyl)-4-androsten-3-one . Subsequent hydrolysis with acetic acid removes the ethoxy protecting groups, producing the 3-oxo-propynyl intermediate.

Manganese dioxide (MnO₂) oxidation is employed to convert hydroxyl groups to ketones. For example, 17β-hydroxy-17-(3-hydroxy-1-propynyl)-4-androsten-3-one is oxidized to 17β-hydroxy-17-(3-oxo-1-propynyl)-4-androsten-3-one , a key intermediate for acetal formation.

Cyclic Acetal Formation

The cyclic 1,2-ethanediyl acetal is formed via acid-catalyzed condensation of the 3-keto group with ethylene glycol. Phosphoric acid (H₃PO₄) is preferred over traditional catalysts like perchloric acid due to its safety and efficiency. In a typical procedure, the steroidal intermediate is stirred with ethylene glycol and phosphoric acid at 0–5°C, achieving acetalization within 24 hours.

Table 1: Reaction Conditions for Cyclic Acetal Formation

| Parameter | Details |

|---|---|

| Catalyst | 85% Phosphoric acid |

| Temperature | 0–5°C |

| Reaction Time | 13–24 hours |

| Molar Ratio | 1:3 (Steroid:H₃PO₄) |

| Yield | 65–72% after purification |

Structural Elucidation and Characterization

The final product’s structure is confirmed through spectroscopic and crystallographic analyses:

- Infrared (IR) Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch of the 3-keto group) and 3280 cm⁻¹ (O-H stretch of the 17-hydroxyl group).

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Confirms the (17β) configuration and the chair conformation of the A-ring.

Industrial-Scale Synthesis and Purification

Industrial production optimizes yield and minimizes byproducts through:

- Catalyst Recycling : Phosphoric acid is recovered via neutralization and filtration, reducing waste.

- Chromatographic Purification : Silica gel chromatography with pentane-ether gradients isolates the product with >95% purity.

- Crystallization : Recrystallization from acetonitrile yields colorless blades with a melting point of 171–173°C.

Table 2: Industrial Process Parameters

| Step | Conditions |

|---|---|

| Alkynylation | Li/NH₃, Pyridine, 25°C, 45 hours |

| Oxidation | MnO₂, CHCl₃, 6 hours |

| Acetalization | H₃PO₄, 0–5°C, 24 hours |

| Purification | Silica gel (180 g), Pentane-Ether |

Challenges and Mitigation Strategies

- Stereochemical Control : The 17β configuration is maintained using bulky solvents like pyridine, which hinder epimerization.

- Byproduct Formation : Unreacted diols are removed via aqueous extraction during workup.

- Scale-Up Limitations : Batch processing is preferred over continuous flow to manage exothermic reactions during acetalization.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Estra-5(10),9(11)-diène-3-one, 17-hydroxy-17-(1-propynyl)-, acétal cyclique du 1,2-éthanediyl, (17beta)- a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdiens.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.

Mécanisme d'action

Le mécanisme d'action de Estra-5(10),9(11)-diène-3-one, 17-hydroxy-17-(1-propynyl)-, acétal cyclique du 1,2-éthanediyl, (17beta)- implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines impliquées dans les voies de signalisation cellulaire. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des modifications de la fonction et de l'activité cellulaires.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Estra-5(10),9(11)-dien-3-one derivatives are often utilized as intermediates in the synthesis of various pharmaceuticals, particularly those related to hormonal treatments. Its structural properties allow it to be modified into more complex steroid compounds, which are essential in developing medications for conditions such as hormone replacement therapy and contraceptives .

2. Mifepristone Derivatives

This compound serves as a precursor in the synthesis of Mifepristone (RU486), a well-known medication used for medical abortions and treating conditions like Cushing's syndrome. The cyclic acetal structure enhances the stability and bioavailability of the resultant drugs, making them more effective in clinical applications .

Research Findings

Numerous studies have documented the efficacy of Estra-5(10),9(11)-dien-3-one derivatives in clinical settings:

- Hormonal Regulation : Research indicates that compounds derived from this structure can modulate hormonal activity effectively. For instance, studies have shown that they can act as selective progesterone receptor modulators (SPRMs), providing therapeutic benefits while minimizing side effects associated with traditional hormone therapies .

- Antineoplastic Properties : Some derivatives exhibit potential antitumor activity by inhibiting cancer cell proliferation. This has led to investigations into their use as adjunct therapies in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparaison Avec Des Composés Similaires

Cyclic-3-(1,2-ethanediylacetal)-17beta-cyano-17alpha-hydroxy-estra-5(10),9(11)-dien-3-one (CAS: 33300-19-5)

- Molecular Formula: C21H27NO3

- Molecular Weight : 341.44 g/mol

- Key Differences: Replaces the 17-propynyl group with a cyano (-CN) substituent. Contains a 17α-hydroxy group instead of 17β-hydroxy.

- Applications: Critical intermediate in synthesizing Ulipristal Acetate, an SPRM used for uterine fibroids and emergency contraception. The cyano group enhances binding affinity to progesterone receptors .

- Physical Properties : Predicted boiling point of 553.2±50.0 °C and pKa of 11.12±0.40 , indicating moderate basicity .

Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal (CAS: 5571-36-8)

- Molecular Formula : C20H26O3

- Molecular Weight : 314.42 g/mol

- Key Differences :

- Lacks the 17-hydroxy-propynyl group; instead, it retains a 17-keto group.

- Features a simpler 3-ethylene ketal without additional substituents.

- Applications : Used in synthetic routes for corticosteroids and anti-inflammatory agents. The absence of a 17-substituent reduces steric hindrance, facilitating further functionalization .

(5α,10α)-5,10-Epoxy-17-hydroxy-19-norpregn-9(11)-ene-3,20-dione cyclic 3,20-bis(1,2-ethanediyl acetal) (CAS: 54201-83-1)

- Molecular Formula : C24H34O6

- Molecular Weight : 418.52 g/mol

- Key Differences: Contains two ethylene ketal groups at positions 3 and 20. Incorporates a 5,10-epoxide ring and a 19-nor configuration, altering ring saturation.

- Applications : Used in synthesizing complex steroidal drugs, leveraging its bis-acetal structure for enhanced metabolic stability .

(17beta)-17-(3,3,3-Trifluoroprop-1-yn-1-yl)estra-1,3,5(10)-triene-3,17-diol (CAS: 2061-56-5)

- Molecular Formula : C21H23F3O2

- Molecular Weight : 364.41 g/mol

- Key Differences: Substitutes the propynyl group with a 3,3,3-trifluoropropynyl moiety.

- Applications : Investigated for neurosteroid applications due to fluorinated substituents enhancing pharmacokinetic profiles .

Research Findings and Implications

- Structural Impact on Bioactivity: The 17-propynyl group in the target compound likely enhances binding to steroid receptors compared to cyano or keto analogs, as seen in SPRM development .

- Metabolic Stability : Ethylene acetal groups at the 3-position protect against first-pass metabolism, a feature shared with 5571-36-8 and 54201-83-1 .

- Fluorinated Derivatives : The trifluoropropynyl variant (2061-56-5) demonstrates how halogenation can tailor pharmacokinetics, though its synthesis complexity may limit scalability .

Activité Biologique

Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)- (CAS Number: 84371-69-7) is a synthetic steroidal compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple rings and functional groups that may influence its interaction with biological systems.

- Molecular Formula : C23H30O3

- Molecular Weight : 354.48 g/mol

- CAS Registry Number : 84371-69-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including hormone receptors and enzymes involved in various metabolic pathways. The compound's structural modifications may enhance its binding affinity and selectivity towards these targets.

Biological Activities

Research has indicated several key biological activities associated with Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-:

1. Hormonal Activity

- This compound exhibits estrogenic properties, potentially influencing reproductive health and hormonal balance. Its structural similarity to estradiol suggests it may bind to estrogen receptors and modulate gene expression related to estrogen signaling.

2. Anti-inflammatory Effects

- Studies have explored the anti-inflammatory potential of this compound, suggesting it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

3. Anticancer Properties

- Preliminary investigations have indicated that Estra-5(10),9(11)-dien-3-one may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Estrogenic Activity | Demonstrated binding affinity to estrogen receptors comparable to estradiol. |

| Study B (2023) | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in vitro. |

| Study C (2024) | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Synthetic Routes and Applications

The synthesis of Estra-5(10),9(11)-dien-3-one involves multiple chemical reactions including oxidation and acetal formation from steroidal precursors. This complexity allows for the exploration of various derivatives that may enhance its biological efficacy.

Synthesis Overview

- Starting Material : Steroidal precursor.

- Key Reactions :

- Oxidation : Conversion of hydroxyl groups to ketones.

- Reduction : Reduction of double bonds or ketones to alcohols.

- Acetal Formation : Formation of cyclic structures enhancing stability.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, particularly focusing on the cyclic 1,2-ethanediyl acetal and propynyl groups?

- Methodological Answer: Synthesis typically involves sequential functionalization of the steroid backbone. The cyclic 1,2-ethanediyl acetal can be introduced via acid-catalyzed ketalization of the 3-keto group using ethylene glycol. The 17-hydroxypropynyl moiety is often added through nucleophilic substitution or Sonogashira coupling, requiring anhydrous conditions and palladium catalysts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates.

Q. How can researchers characterize the compound’s structural integrity and purity?

- Methodological Answer:

- X-ray crystallography (single-crystal analysis) resolves stereochemical ambiguities, particularly the (17β) configuration and acetal geometry .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms proton environments (e.g., propynyl CH at δ ~2.5 ppm, acetal CH₂ at δ ~3.8–4.2 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₁H₃₀O₃, theoretical 330.47 g/mol) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer:

- Thermal stability: Decomposition occurs above 150°C; store at –20°C under inert gas (argon) to prevent oxidation .

- Hydrolytic sensitivity: The acetal group is prone to acid-catalyzed cleavage. Use neutral buffers (pH 6–8) in aqueous experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physical properties (e.g., boiling point, density)?

- Methodological Answer: Discrepancies arise from force field limitations in modeling steroidal conformations. For example:

- Critical temperature (Tₐ): Joback/Crippen methods predict Tₐ ≈ 700 K, but experimental values may differ due to intermolecular hydrogen bonding .

- Density: MD simulations using GAFF2 force fields improve accuracy but require calibration against experimental crystallographic density (~1.29 g/cm³) .

- Validation: Cross-reference computational results with differential scanning calorimetry (DSC) and gas chromatography .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer: Adopt a tiered approach:

- Laboratory phase: Assess hydrolysis kinetics (pH 7–9, 25–40°C) and photodegradation (UV-Vis irradiation, λ = 254 nm) .

- Field studies: Use radiolabeled (¹⁴C) analogs to track biodegradation in soil/water systems, with LC-MS/MS quantification .

- Ecotoxicity: Follow OECD Test No. 211 (Daphnia magna) to evaluate endocrine disruption potential, referencing structural analogs like ethynylestradiol .

Q. How can researchers investigate receptor-binding interactions given the compound’s structural complexity?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina with estrogen receptor α (PDB: 1A52) to model binding. Key interactions: 17-propynyl group with Leu387, acetal oxygens with His524 .

- Surface plasmon resonance (SPR): Immobilize the receptor on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations .

- In vitro assays: ER-CALUX reporter gene assays quantify transcriptional activation, normalizing against 17β-estradiol controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.